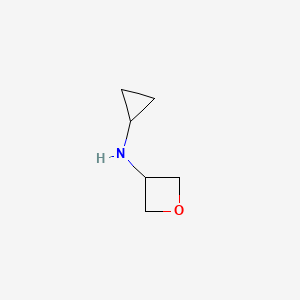
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is an organic compound that features a chlorinated phenyl group and a hydroxyl group attached to a benzoic acid core
作用機序
Target of Action
The primary target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is the metabotropic glutamate receptors, specifically mGluR5 . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
this compound acts as an agonist to the mGluR5 receptors . It binds to these receptors and enhances their activity, leading to a series of intracellular events. This interaction results in the potentiation of the depolarization of hippocampal CA1 neurons .
Biochemical Pathways
The activation of mGluR5 receptors by this compound affects several biochemical pathways. These include the phospholipase C-activating G protein-coupled glutamate receptor signaling pathway, G protein-coupled glutamate receptor signaling pathway, and adenylate cyclase-inhibiting G protein-coupled glutamate receptor signaling pathway . The downstream effects of these pathways include regulation of long-term neuronal synaptic plasticity, learning, cognition, and signal transduction .
Pharmacokinetics
Related compounds have been shown to have varying degrees of degradation in nonsterilized nutritive solutions
Result of Action
The activation of mGluR5 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the growth of lettuce seedlings, similar to the effects observed with m-tyrosine . Additionally, it can potentiate the depolarization of hippocampal CA1 neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s degradation rate can vary depending on the conditions of the environment
生化学分析
Biochemical Properties
It is known that similar compounds, such as 2-Chloro-5-hydroxyphenylglycine, are agonists of the metabotropic glutamate receptors, specifically for mGluR5 . This suggests that 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid may also interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Based on the known effects of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid typically involves the chlorination of a phenolic precursor followed by carboxylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom into the phenyl ring. The hydroxyl group is then introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, often conducted in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent-free or low-solvent methods are preferred for environmental and economic reasons .
化学反応の分析
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the methyl group.
3-(2-Fluoro-5-hydroxyphenyl)-2-methylbenzoic acid: Fluorine instead of chlorine.
3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid: Methoxy group instead of hydroxyl.
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is unique due to the combination of its chlorinated phenyl group and hydroxyl group, which confer distinct chemical reactivity and potential biological activity .
特性
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZFFSKUCRXOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690468 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-22-8 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)






![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)


